molecular formula C15H20N4OS B4396457 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methyl-1-piperidinyl)acetamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methyl-1-piperidinyl)acetamide

Cat. No.: B4396457
M. Wt: 304.4 g/mol
InChI Key: MZSXULBBXAAGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methyl-1-piperidinyl)acetamide, commonly known as BTA-EG6, is a fluorescent probe used in biochemical and physiological research. It is a small molecule that can selectively bind to proteins and other biomolecules in living cells and tissues, making it a valuable tool for studying biological processes.

Mechanism of Action

BTA-EG6 works by binding to specific amino acid residues in proteins, such as cysteine and lysine, through covalent or non-covalent interactions. This binding can result in changes in protein conformation and activity, which can be detected using various fluorescence-based techniques.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have minimal effects on cell viability and function, making it a safe and reliable tool for studying biological processes. However, its binding to proteins can result in changes in protein activity and function, which should be taken into account when interpreting experimental results.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-EG6 is its high selectivity and sensitivity for specific proteins and biomolecules. It can also be used in live cells and tissues, allowing for real-time monitoring of biological processes. However, its use requires specialized equipment and expertise, and its binding to proteins can result in changes in protein activity and function, which can complicate data interpretation.

Future Directions

There are many potential future directions for the use of BTA-EG6 in scientific research. These include the development of new probes with improved selectivity and sensitivity, the application of BTA-EG6 in high-throughput screening assays, and the use of BTA-EG6 in combination with other imaging and analytical techniques to study complex biological processes.

Scientific Research Applications

BTA-EG6 has been widely used in scientific research to study protein-protein interactions, protein folding, and other biological processes. It can be used to label specific proteins and visualize their localization and movement within cells, as well as to monitor changes in protein conformation and activity.

Properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-10-5-7-19(8-6-10)9-13(20)16-14-11(2)3-4-12-15(14)18-21-17-12/h3-4,10H,5-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXULBBXAAGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methyl-1-piperidinyl)acetamide
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N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methyl-1-piperidinyl)acetamide
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N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methyl-1-piperidinyl)acetamide
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N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methyl-1-piperidinyl)acetamide
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N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methyl-1-piperidinyl)acetamide
Reactant of Route 6
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-methyl-1-piperidinyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.